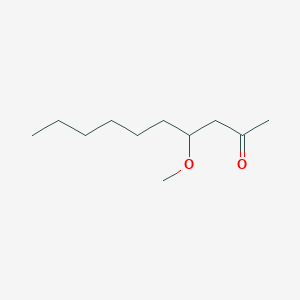

4-Methoxydecan-2-one

Description

Contextualization within Oxygenated Aliphatic Ketones

4-Methoxydecan-2-one belongs to the broad class of organic compounds known as ketones, which are characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. More specifically, it is an aliphatic ketone, meaning the carbonyl carbon is part of a non-aromatic carbon chain. The presence of a methoxy (B1213986) group (-OCH3) further classifies it as an oxygenated aliphatic ketone, adding to its chemical complexity and potential reactivity.

The general characteristics of aliphatic ketones include their polarity due to the carbonyl group, which results in higher boiling points compared to non-polar compounds of similar molecular weight. They are also known to be good solvents for a variety of organic compounds. The reactivity of ketones is largely dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen.

Significance of Methoxy-substituted Decanones in Contemporary Chemical Research

The introduction of a methoxy group into a decanone framework, as seen in this compound, can significantly influence the molecule's physical and chemical properties. The methoxy group can affect the compound's polarity, solubility, and reactivity. In broader chemical research, methoxy-substituted compounds are of interest for several reasons:

Pharmaceutical and Biological Activity: The methoxy group is a common feature in many biologically active compounds and pharmaceuticals. Its presence can enhance the therapeutic effects of a molecule. For instance, methoxy-substituted chalcones have been studied for their potential as monoamine oxidase (MAO) inhibitors nist.gov.

Synthetic Chemistry: Methoxy groups can act as directing groups in organic synthesis, influencing the outcome of chemical reactions. They can also be precursors to other functional groups, providing a versatile handle for chemical modifications.

Material Science: The properties of polymers and other materials can be fine-tuned by incorporating methoxy-substituted monomers.

While direct research on the applications of this compound is not widely published, the established importance of the methoxy group in other chemical contexts suggests that this compound could be a valuable target for future investigation.

Overview of Research Trajectories for this compound

Given the limited specific research on this compound, its research trajectories can be inferred from general synthetic methods for ketones and the study of related compounds.

Synthesis: The synthesis of this compound could likely be achieved through several established methods for ketone synthesis. One plausible approach is the oxidation of the corresponding secondary alcohol, 4-methoxydecan-2-ol. Another potential route could involve the reaction of an appropriate organometallic reagent with a carboxylic acid derivative. General methods for the synthesis of aliphatic ketones often involve the condensation of smaller ketones, such as acetone (B3395972), followed by hydrogenation and other modifications qualitas1998.net.

Potential Applications: Future research on this compound could explore its potential in various fields:

Flavor and Fragrance: Many ketones with intermediate chain lengths are used in the flavor and fragrance industry. The specific odor profile of this compound has yet to be characterized but could be of interest.

Specialty Solvents: The combination of a ketone and an ether functional group might impart unique solvent properties, making it a candidate for specialized industrial applications.

Building Block for Complex Molecules: It could serve as a starting material or intermediate in the synthesis of more complex molecules with potential biological or material applications.

The table below provides a summary of the key identifiers for this compound and some of its predicted physicochemical properties. It is important to note that these properties are calculated and have not been experimentally verified due to the limited available data.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| Canonical SMILES | CCCCCCC(C)OC(=O)C |

| Predicted Boiling Point | Not available |

| Predicted Density | Not available |

| Predicted Solubility in Water | Not available |

Structure

2D Structure

3D Structure

Properties

CAS No. |

917574-82-4 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-methoxydecan-2-one |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(13-3)9-10(2)12/h11H,4-9H2,1-3H3 |

InChI Key |

HZCIKOALAUBHFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CC(=O)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxydecan 2 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meias.ac.inamazonaws.com For 4-methoxydecan-2-one, the key structural features are the ketone at the 2-position and the methoxy (B1213986) group at the 4-position of a decane (B31447) chain.

Several strategic disconnections can be envisioned:

C-C Bond Disconnection: A primary disconnection strategy involves breaking the carbon-carbon bonds. A logical disconnection would be at the C2-C3 or C3-C4 bond, which could lead back to simpler carbonyl compounds and alkyl fragments. For instance, a disconnection between C3 and C4 suggests a synthon equivalent to an enolate of acetone (B3395972) and a methoxy-heptyl electrophile.

C-O Bond Disconnection: Another key disconnection is the carbon-oxygen bond of the methoxy group. This suggests an alkoxylation reaction of a corresponding alcohol or a nucleophilic attack by a methoxide (B1231860) on a suitable electrophilic carbon.

Functional Group Interconversion (FGI): FGI is a crucial aspect of retrosynthesis where one functional group is converted into another to facilitate a disconnection. ias.ac.in For example, the ketone in this compound could be retrosynthetically derived from a secondary alcohol through oxidation. This alcohol, in turn, could be formed from the corresponding alkene via hydration.

These retrosynthetic pathways guide the selection of appropriate forward synthetic reactions to construct the target molecule. youtube.com

Classical and Modern Synthetic Approaches to Methoxy-Decanone Structures

A variety of synthetic methods have been developed to access methoxy-decanone structures, leveraging both established and contemporary organic chemistry reactions.

Multi-step Total Synthesis Routes (e.g., related 4-methoxydecanoic acid synthesis from 4-penten-1-ol)

The synthesis of related structures, such as 4-methoxydecanoic acid, provides valuable insights into constructing the carbon backbone and introducing the methoxy group. A reported six-step synthesis of (±)-4-methoxydecanoic acid starts from the commercially available 4-penten-1-ol (B13828). nih.gov

Key steps in this synthesis include: nih.gov

Protection: The primary alcohol of 4-penten-1-ol is protected with dihydropyran (DHP).

Hydroboration-Oxidation: The double bond is subjected to hydroboration-oxidation to introduce a hydroxyl group.

Alkylation: The resulting alcohol is alkylated to introduce the remaining part of the carbon chain.

Methylation: The hydroxyl group at the 4-position is methylated using methyl iodide and sodium hydride.

Deprotection: The primary alcohol is deprotected.

Oxidation: The primary alcohol is oxidized to the carboxylic acid using pyridinium (B92312) dichromate (PDC).

This sequence demonstrates a reliable strategy for building the methoxy-substituted carbon chain, which could be adapted for the synthesis of this compound by choosing a different final oxidation step or by starting with a different precursor.

Alkylation and Alkoxylation Strategies

Alkylation and alkoxylation are fundamental reactions for constructing the carbon skeleton and introducing the methoxy group.

Alkylation: The alkylation of ketones can be achieved using a strong base to form an enolate, followed by reaction with an alkyl halide. google.com For the synthesis of this compound, one could envision the alkylation of a larger ketone with a smaller methoxy-containing electrophile, or vice versa. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation. google.com

Alkoxylation: The introduction of the methoxy group can be achieved through various methods. One common approach is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. In the context of this compound synthesis, this would involve the formation of an alcohol at the 4-position, followed by deprotonation and reaction with a methylating agent like methyl iodide.

Modern methods for alkoxylation include palladium-catalyzed processes, which can offer improved yields and functional group tolerance. acs.org

Oxidation Reactions in Methoxy-Decanone Synthesis

Oxidation plays a critical role in the synthesis of ketones. organic-chemistry.org In the context of this compound, a secondary alcohol at the 2-position can be oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) and PDC to milder, more selective methods. nih.govorganic-chemistry.org

An alternative approach involves the oxidation of a secondary methyl ether directly to a ketone. Recent developments have shown that this transformation can be achieved using reagents like calcium hypochlorite (B82951) in aqueous acetonitrile (B52724) with acetic acid as an activator. acs.orgsemanticscholar.org This method is advantageous as it can reduce the number of protection and deprotection steps in a synthetic sequence. acs.org

One-Pot Syntheses of Related Methoxyalka-dienoates

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgyoutube.com While a specific one-pot synthesis for this compound is not detailed in the provided context, the principles of one-pot reactions can be applied to the synthesis of related structures.

For instance, the synthesis of methoxyalka-dienoates could be achieved in a one-pot fashion by combining reactions such as an aldol (B89426) condensation with a subsequent dehydration and etherification. The development of such a process for this compound would be a significant advancement in its synthetic accessibility.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The carbon at the 4-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer often requires stereoselective methods.

Strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material that already contains the desired stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a reaction that creates the stereocenter. This can include asymmetric hydrogenations, epoxidations, or alkylations. Transition metal-catalyzed carbocyclization reactions, for example, provide a powerful method for the stereoselective assembly of complex cyclic scaffolds, and similar principles can be applied to acyclic systems. rsc.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

The development of stereoselective routes to this compound is crucial for studying the biological activity of its individual enantiomers.

Green Chemistry Principles in Methoxy-Decanone Synthesis

The synthesis of this compound and its analogues presents a compelling case for the integration of green chemistry principles. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, leading to significant waste generation and environmental concerns. The application of green chemistry seeks to address these challenges by focusing on several key areas: the use of renewable starting materials, the implementation of catalytic methods, the optimization of atom economy, and the selection of environmentally benign solvents.

Renewable Feedstocks

A fundamental principle of green chemistry is the utilization of renewable resources as starting materials. For the synthesis of this compound, this involves identifying bio-based precursors for the decanone backbone and the methoxy group. Lignocellulosic biomass, a readily available and abundant renewable carbon source, offers a promising alternative to petroleum-based feedstocks. wikipedia.org Through various chemical and enzymatic transformations, components of biomass such as fatty acids and their derivatives can be converted into valuable chemical intermediates. google.com For instance, fatty acids derived from plant oils or animal fats can potentially be transformed into long-chain ketones through processes like ketonization. nih.gov

Catalytic Approaches

Catalysis is a powerful tool in green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. In the context of this compound synthesis, several catalytic strategies can be employed.

Catalytic Hydrogenation: A key step in many synthetic routes to ketones involves the reduction of functional groups. Catalytic hydrogenation, often employing heterogeneous catalysts like palladium on carbon (Pd/C), offers a green alternative to stoichiometric reducing agents. nih.gov This method typically utilizes molecular hydrogen as the reductant, producing water as the only byproduct and thus exhibiting high atom economy. The chemoselective hydrogenation of α,β-unsaturated ketones to their saturated counterparts is a particularly relevant transformation. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a vibrant area of green chemistry. Organocatalysts can promote a wide range of transformations with high enantioselectivity and under mild reaction conditions. nih.gov For the synthesis of β-alkoxy ketones, organocatalytic Michael additions of alcohols to α,β-unsaturated ketones represent a promising atom-economical approach. organic-chemistry.org These reactions avoid the use of toxic metals and can often be performed in more environmentally friendly solvents.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts from a green chemistry perspective. Biocatalytic reductions of prochiral ketones to chiral alcohols are well-established, and similar enzymatic approaches could be envisioned for the stereoselective synthesis of precursors to this compound. acs.org The use of whole-cell biocatalysts can further simplify processes by providing in-situ cofactor regeneration.

Atom Economy

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy are inherently greener as they generate less waste. Addition reactions, such as the Michael addition, are prime examples of atom-economical processes as all the atoms of the reactants are incorporated into the product. wikipedia.org In contrast, substitution and elimination reactions often have lower atom economy due to the formation of byproducts. Analyzing the atom economy of different synthetic routes to this compound is crucial for identifying the most sustainable pathway.

Green Solvents

The choice of solvent has a significant impact on the environmental profile of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO2), and bio-based solvents. google.com For instance, performing reactions in water not only reduces the reliance on hazardous organic solvents but can also in some cases enhance reactivity and selectivity. google.com The development of solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represents an ideal scenario from a green chemistry standpoint.

By systematically applying these green chemistry principles, the synthesis of this compound and its analogues can be transformed into a more sustainable and environmentally responsible process. The following table provides a comparative overview of different catalytic approaches that could be adapted for the synthesis of β-methoxy ketones, highlighting key green chemistry metrics.

| Catalyst Type | Typical Reaction | Advantages from a Green Chemistry Perspective | Potential Drawbacks |

| Heterogeneous Catalysts (e.g., Pd/C) | Catalytic Hydrogenation | High atom economy (uses H2), catalyst is easily separable and recyclable. nih.gov | May require elevated pressure and temperature. |

| Organocatalysts (e.g., Proline derivatives) | Michael Addition | Metal-free, often operates under mild conditions, can provide high enantioselectivity. nih.govorganic-chemistry.org | Catalyst loading can sometimes be high. |

| Biocatalysts (Enzymes/Whole Cells) | Asymmetric Reduction | High selectivity, operates in aqueous media at ambient temperature and pressure, uses renewable catalysts. acs.org | Substrate scope can be limited, enzyme stability may be a concern. |

Chemical Reactivity and Derivatization of 4 Methoxydecan 2 One

Electrophilic and Nucleophilic Reactions at the Carbonyl Center

The carbonyl group (C=O) is the most reactive site in 4-Methoxydecan-2-one, characterized by a polarized carbon-oxygen double bond. The higher electronegativity of oxygen relative to carbon imparts a partial positive charge on the carbonyl carbon, making it an electrophilic center, and a partial negative charge on the oxygen, which acts as a nucleophilic (or Lewis base) center. ncert.nic.in This inherent polarity governs its reactivity, primarily through nucleophilic addition reactions. ncert.nic.in

Nucleophilic Addition: Aldehydes and ketones readily undergo nucleophilic addition. ncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.inunizin.org This intermediate is then typically protonated to yield an alcohol. unizin.org The general mechanism involves two main steps:

Nucleophilic attack: A nucleophile forms a new covalent bond with the carbonyl carbon. masterorganicchemistry.com

Protonation: The resulting negatively charged oxygen (alkoxide) is protonated by an acid source in the reaction mixture. masterorganicchemistry.com

Ketones, such as this compound, are generally less reactive than aldehydes in nucleophilic additions due to both steric and electronic factors. ncert.nic.insaskoer.ca The two alkyl groups attached to the carbonyl carbon in a ketone create more steric hindrance compared to the single substituent in an aldehyde, making it more difficult for a nucleophile to approach. unizin.orgsaskoer.ca Electronically, the two alkyl groups in a ketone help to stabilize the partial positive charge on the carbonyl carbon more effectively than the single group in an aldehyde, thus reducing its electrophilicity. ncert.nic.insaskoer.ca

Electrophilic Reactions: While the carbon is electrophilic, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile. stackexchange.com For instance, it can be protonated by an acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. stackexchange.com

Table 1: General Reactivity at the Carbonyl Center

| Reaction Type | Reacting Site | Description |

|---|---|---|

| Nucleophilic Addition | Carbonyl Carbon (Electrophile) | Attack by a nucleophile leads to a tetrahedral intermediate, which is then protonated. ncert.nic.inmasterorganicchemistry.com |

| Protonation | Carbonyl Oxygen (Nucleophile) | The oxygen's lone pairs can be protonated, increasing the electrophilicity of the carbonyl carbon. stackexchange.com |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (–OCH₃) in this compound is an ether functional group. Ethers are generally considered to be relatively unreactive and stable compared to functional groups like alcohols. ontosight.ai However, they can participate in certain chemical reactions.

The primary reaction involving the methoxy group is cleavage of the C–O bond. This typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) in a reaction known as the Zeisel determination. slideshare.net In this reaction, the ether is cleaved to form an alcohol and an alkyl halide. slideshare.net The methoxy group can also act as a leaving group in nucleophilic substitution reactions, although it is not a particularly good one. ontosight.aiontosight.ai Its presence influences the physical properties of the molecule, such as solubility and boiling point. fiveable.me

Transformations of the Alkyl Chain

The alkyl chain of this compound is generally the least reactive part of the molecule, consisting of relatively inert C-C and C-H single bonds. However, modern synthetic methods have enabled transformations at these sites.

Recent research has demonstrated that C(CO)–C(alkyl) bond cleavage in ketones is a viable strategy for converting them into other valuable products like esters. rsc.org This can be achieved through methods such as metal-free catalytic oxidative cleavage. rsc.org Additionally, deacylative halogenation approaches can convert methyl ketones into corresponding alkyl halides, effectively using the ketone as a surrogate for an alkyl halide. nih.gov

Furthermore, dehydrogenation reactions can introduce unsaturation into the alkyl chain. Bimetallic catalysts, such as a Cu-Pd system, have been used for the successive dehydrogenation of aliphatic ketones, creating conjugated dienones. rsc.org This process activates otherwise inert C(sp³)–H bonds at positions remote from the carbonyl group by transmitting reactivity along the carbon chain through conjugated double bonds. rsc.org

Formation of Derivatives and Analogues of this compound

The functional groups in this compound serve as handles for the synthesis of a variety of derivatives and analogues.

Structurally Related Methoxy-Decanone Analogues (e.g., 1-methoxydecan-2-one)

While specific research on 1-methoxydecan-2-one is limited, its reactivity can be inferred from its structure. As a methyl ketone, it would be susceptible to reactions like the haloform reaction. The methoxy group at the C1 position would influence the acidity of the α-protons at C3. The synthesis of related methoxy fatty acids, such as (±)-4-methoxydecanoic acid, has been achieved through multi-step sequences starting from compounds like 4-penten-1-ol (B13828), involving steps such as epoxidation, epoxide opening, methylation, and oxidation. nih.gov

Vanilloid Derivatives Containing Methoxy-Decanone Moieties (e.g., 1-(4′-hydroxy-3′-methoxyphenyl)-5-methoxydecan-3-one)

A significant class of derivatives includes compounds that incorporate the 4-hydroxy-3-methoxyphenyl (vanillyl) moiety, which are known as vanilloids. nih.gov The compound 1-(4′-hydroxy-3′-methoxyphenyl)-5-methoxydecan-3-one is an example of such a derivative and has been reported in red ginger (Zingiber officinale). nih.govnih.gov These compounds are biosynthesized from the amino acid phenylalanine. nih.gov

Many vanilloids, such as gingerols, are characterized by a β-hydroxy ketone structure. researchgate.net For instance, saskoer.ca-gingerol is (S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-decanone. bioscientifica.com These structures can be modified; for example, gingerols can dehydrate to form shogaols. nih.gov The synthesis of these complex molecules is an active area of research. nih.gov The presence of the vanillyl group is often crucial for the biological activity of these compounds. google.comgoogle.com

Advanced Analytical Characterization of 4 Methoxydecan 2 One

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in analyzing chemical compounds, serving to separate the target molecule from impurities, starting materials, and by-products.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds that can be vaporized without decomposition. tuwien.atgoogle.com For 4-Methoxydecan-2-one, GC would be used to assess its purity and potentially quantify it in a mixture. The separation is based on the compound's volatility and its interaction with the stationary phase within a capillary column. google.com

An analyst would inject a vaporized sample into the GC system, where an inert carrier gas (the mobile phase), such as helium or nitrogen, transports the compound through a long, thin, coiled column. savemyexams.com The choice of column is critical; a non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) ("1-type") or a phenyl/cyano-containing stationary phase ("624"-type), would be suitable for this molecule. hmdb.ca The elution order generally follows the boiling points of the components. tutorchase.com As this compound travels through the column, its interaction with the stationary phase causes it to move at a different rate than other components, leading to separation. A detector at the column's exit records the time it takes for the compound to elute, known as the retention time, which is a characteristic feature under specific GC conditions.

Table 1: Typical GC Parameters for Analysis of Aliphatic Ketones

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary (e.g., TG-5MS, 30 m x 0.25 mm, 0.25 µm film) | Provides high resolution for separating components of a mixture. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Flow Rate | 1-2 mL/min | Affects analysis time and separation efficiency. hmdb.ca |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. gcms.cz |

| Oven Program | Initial Temp: 40-60°C, Ramp: 10-15°C/min, Final Temp: up to 300°C | Controls the separation by exploiting differences in boiling points. hmdb.camdpi.com |

| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful method used to separate, identify, and quantify components in a liquid mixture. researchgate.net It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. hmdb.ca For this compound, reversed-phase HPLC would be the most common approach.

In this technique, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. This mixture is then forced through a column packed with a solid stationary phase. hmdb.ca For a moderately polar compound like a methoxy (B1213986) ketone, a C18 (octadecylsilane) column is a standard choice for the stationary phase, which is non-polar. The mobile phase would typically be a polar mixture, such as methanol/water or acetonitrile (B52724)/water. jocpr.com Separation occurs because of the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. Less polar compounds are retained longer on the column. A detector, commonly a UV detector, measures the absorbance of the eluate, allowing for the determination of the retention time and concentration of the analyte. chromatographyonline.com

Table 2: General HPLC Parameters for Ketone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | C18 Reversed-Phase (e.g., 25 cm x 4.6 mm, 5 µm particle size) | Separates compounds based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes compounds from the column; gradient allows for separation of components with varying polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Maintains consistent retention times and peak shapes. google.com |

| Column Temp. | 25-40 °C | Affects viscosity and can improve peak resolution. google.com |

| Detection | UV-Vis Detector (often after derivatization) | Quantifies the analyte. Ketones may require derivatization (e.g., with 2,4-DNPH) for sensitive UV detection. researchgate.netchromatographyonline.com |

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for determining the precise molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques including HMQC, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A complete NMR analysis would involve several experiments.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methoxy (-OCH₃) protons, the methyl ketone (-COCH₃) protons, the methine proton at the C4 position, and the various methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the hexyl chain. The chemical shift (δ), splitting pattern (multiplicity), and integration (area under the peak) of each signal are key to assigning the structure.

¹³C NMR: This technique detects the carbon atoms in the molecule, providing a signal for each unique carbon environment. libretexts.org Key signals for this compound would include a peak for the ketone carbonyl carbon (C=O) at a characteristic downfield shift (typically ~208 ppm), a signal for the methoxy carbon, and distinct signals for the C4 carbon bonded to the oxygen and the other carbons in the aliphatic chain. libretexts.orgthieme-connect.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. mdpi.com

COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HMQC (or its more modern version, HSQC) correlates directly bonded proton and carbon atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar functional groups and may not represent exact experimental values.)

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (CH₃) | 2.15, s | 29.5 |

| 2 (C=O) | - | 208.5 |

| 3 (CH₂) | 2.60, d | 49.0 |

| 4 (CH) | 3.60, m | 78.0 |

| 5 (CH₂) | 1.50, m | 34.0 |

| 6-9 (CH₂) | 1.25-1.40, m | 22.0-32.0 |

| 10 (CH₃) | 0.90, t | 14.0 |

| OCH₃ | 3.30, s | 56.5 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, can help elucidate its structure. savemyexams.com When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying individual components of a mixture. sci-rad.combibliotekanauki.pl

For this compound (Molecular Formula: C₁₁H₂₂O₂, Molecular Weight: 186.30 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 186. The molecule would then fragment in predictable ways. Common fragmentation pathways for ketones include alpha-cleavage (breaking the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement. tutorchase.comlibretexts.org

Alpha-Cleavage: Cleavage of the bond between C2 and C3 would yield an acylium ion [CH₃CO]⁺ at m/z = 43, which is often a prominent peak for 2-ketones. revisely.comyoutube.com Cleavage between C1 and C2 would yield a [M-CH₃]⁺ fragment at m/z = 171.

Other Fragmentations: The presence of the ether linkage introduces other potential fragmentation sites. Cleavage of the C4-O bond or bonds within the hexyl chain would produce a series of fragment ions separated by 14 mass units (-CH₂-), which is characteristic of aliphatic chains. libretexts.org

GC-MS analysis combines the separation power of GC with the detection specificity of MS. scirp.org The total ion chromatogram (TIC) would show a peak at the retention time of this compound, and the mass spectrum of that specific peak would be used to confirm its identity by matching it against a spectral library or by manual interpretation of the fragmentation pattern. sci-rad.combibliotekanauki.pl

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its ketone and ether functional groups, as well as its aliphatic hydrocarbon structure.

The key functional groups in this compound are a carbonyl group (C=O) from the ketone and a C-O-C group from the methoxy ether component. The expected IR absorption frequencies for these groups are well-established. udel.edu The most identifiable feature in the IR spectrum of a ketone is the strong, sharp absorption band due to the C=O bond stretching, which typically appears in the range of 1670-1780 cm⁻¹. libretexts.org For a saturated aliphatic ketone like this compound, this peak is expected around 1715 cm⁻¹. pressbooks.pub

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibration | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkane (CH₂, CH₃) |

| 1715 | Strong, Sharp | C=O Stretch | Ketone |

| 1470-1450 | Medium | C-H Bend (Scissoring) | CH₂ |

| 1370-1350 | Medium | C-H Bend (Rocking) | CH₃ |

| 1300-1080 | Strong | C-O Stretch | Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule when it absorbs UV or visible light. msu.eduijnrd.org The absorption of this energy promotes electrons from a ground state to a higher energy orbital. pressbooks.pub The parts of a molecule that absorb light in this region are known as chromophores. bachem.com

In this compound, the primary chromophore is the carbonyl group (C=O) of the ketone. Saturated ketones, which lack conjugation, exhibit a characteristic weak absorption band resulting from an n→π* electronic transition. libretexts.org This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an antibonding π* orbital of the carbonyl group. This absorption is typically found in the 270–290 nm range. libretexts.org The ether functional group does not absorb significantly in the standard UV-Vis range of 200-800 nm. bachem.com

Because this compound is a saturated compound, it does not possess a conjugated system of double bonds. Therefore, the strong π→π* transitions observed at shorter wavelengths (typically <200 nm for isolated double bonds) or the bathochromic (longer wavelength) shifts characteristic of conjugated systems are not expected. libretexts.orgbbec.ac.in The UV-Vis spectrum is therefore predicted to be relatively simple, dominated by the weak n→π* transition of the ketone.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~280 | n→π* | Ketone (C=O) |

Development and Validation of Analytical Procedures for this compound

The development and validation of analytical methods are crucial for ensuring the quality, purity, and accurate quantification of pharmaceutical substances and other chemical compounds. omicsonline.orgpsu.edu These procedures must be demonstrated to be reliable, reproducible, and suitable for their intended purpose. omicsonline.orglabmanager.com For a compound like this compound, a common analytical technique would be gas chromatography (GC) due to its expected volatility and thermal stability. organomation.comshimadzu.com

The development process begins with defining the method's objectives, such as quantifying the analyte in a sample. emerypharma.com This is followed by selecting an appropriate analytical technique and optimizing the instrumental conditions. labmanager.com A hypothetical GC method for this compound might use a mass spectrometry (MS) detector for its high specificity. nih.govjfda-online.com

Method validation is the process of confirming that the analytical procedure employed for a specific test is suitable for its intended use. omicsonline.org Key validation parameters, as often guided by the International Conference on Harmonisation (ICH), include specificity, linearity, accuracy, precision, and robustness. labmanager.comlcms.cz

Specificity : This ensures that the signal measured is from the analyte of interest. In a GC-MS method, specificity is demonstrated by comparing the retention time and the mass spectrum of the analyte in a sample to that of a pure reference standard. nih.gov

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards across a specified range. eurachem.org

Accuracy : This refers to the closeness of the test results to the true value. It is often evaluated using spike recovery, where a known amount of the analyte is added to a sample matrix and the recovery percentage is calculated. labmanager.com

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). labmanager.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. emerypharma.com

Table 3: Hypothetical Validation Data for a GC Method for this compound

| Validation Parameter | Test | Acceptance Criteria | Hypothetical Result |

| Linearity | Analysis of 5 standards (e.g., 10-200 µg/mL) | Correlation Coefficient (R²) ≥ 0.998 | R² = 0.9995 |

| Accuracy | Spike recovery at 3 concentration levels (n=3) | 98.0% - 102.0% recovery | 99.5%, 101.2%, 100.8% |

| Precision (Repeatability) | 6 replicate injections of one standard | RSD ≤ 2.0% | 0.85% |

| Precision (Intermediate) | Analysis on 3 different days | RSD ≤ 3.0% | 1.5% |

Computational Chemistry and Molecular Modeling of 4 Methoxydecan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for predicting the intrinsic properties of a molecule. acs.org By solving the Schrödinger equation, these methods can elucidate electronic structure, optimized geometry, and various energetic properties, which are crucial for understanding a molecule's stability and reactivity. acs.org For 4-Methoxydecan-2-one, methods like Density Functional Theory (DFT) can be employed to predict its three-dimensional structure and electronic characteristics.

Quantum chemical calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-poor. nih.gov This is visualized through the molecular electrostatic potential (MEP) map, where nucleophilic and electrophilic sites are identified. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive.

Quantum chemical calculations can also predict the proton-catalyzed hydrogenation of ketones. nih.gov These calculations can show how a proton shared between a ketone and a solvent molecule can activate the carbonyl carbon, enabling the splitting of a hydrogen molecule. nih.gov This provides valuable information on the reaction mechanisms involving this compound.

Hypothetical Predicted Electronic Properties of this compound:

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 11.0 eV | Suggests high kinetic stability |

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior and interactions with its environment over time. nih.gov MD simulations are particularly useful for understanding how a molecule like this compound would behave in a solution or how it might interact with a biological target, such as a cell membrane. nih.govnih.gov

In an MD simulation, the atoms of the molecule and its surroundings (e.g., water molecules) are treated as classical particles, and their movements are calculated by solving Newton's equations of motion. ulakbim.gov.tr The interactions between atoms are described by a set of parameters known as a force field. By simulating the system for a sufficient length of time, one can observe the conformational changes of the molecule, its diffusion in the solvent, and the formation of intermolecular interactions like hydrogen bonds. rsc.orgacs.org

For this compound, an MD simulation could be set up to study its behavior in an aqueous environment. This would involve placing the molecule in a box of water molecules and simulating their interactions over nanoseconds. The results could reveal how the methoxy (B1213986) and ketone groups interact with water, affecting the molecule's solubility and aggregation behavior. Furthermore, MD simulations can be used to study the permeation of small molecules across lipid bilayers, providing insights into how this compound might penetrate a fungal cell membrane. nih.gov

Illustrative MD Simulation Setup for this compound in Water:

| Parameter | Value | Description |

|---|---|---|

| System | 1 molecule of this compound in a box of 5000 water molecules | Simulates an aqueous environment |

| Force Field | GROMOS54a7 | Defines the potential energy function for interactions |

| Temperature | 300 K | Simulates room temperature conditions |

| Pressure | 1 bar | Simulates atmospheric pressure |

This table provides an illustrative example of a potential MD simulation setup. The specific parameters would be chosen based on the research question.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (e.g., fungitoxicity of related methoxy-decanoic acids)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in this field. juniperpublishers.com These models use statistical methods to correlate molecular descriptors (physicochemical properties) with observed biological activity, such as antifungal efficacy. japsonline.com

While no specific SAR studies on this compound are available, research on related compounds like methoxy-decanoic acids provides valuable insights. For instance, the synthesis and antifungal testing of (±)-4-methoxydecanoic acid revealed that it has significantly higher antifungal activity against Candida albicans and Cryptococcus neoformans compared to the unsubstituted n-decanoic acid. chapman.edu This suggests that the presence and position of a methoxy group can be a key determinant of fungitoxicity. chapman.edu It is speculated that the methoxy group may increase the solubility of the fatty acid, facilitating its interaction with fungal membranes, or it might inhibit fatty acid biosynthesis within the fungi. chapman.edu

Further studies on α-methoxy and α-hydroxy substituted 4-thiatetradecanoic acids have also shown that α-methoxylation can significantly enhance antifungal activity. nih.govnih.gov QSAR studies on other antifungal ketones have identified the importance of electronic descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO), and shape indices in determining their potency. semanticscholar.org For aliphatic ketones, their antifungal activity has been documented, with variations based on chain length and the position of the carbonyl group. acs.orgtandfonline.com

Antifungal Activity of Methoxy-Substituted Fatty Acids and Related Compounds:

| Compound | Fungal Strain | MIC (mM) | Reference |

|---|---|---|---|

| (±)-4-Methoxydecanoic acid | Candida albicans | 1.5 | chapman.edu |

| n-Decanoic acid | Candida albicans | >25 | chapman.edu |

| (±)-2-Methoxy-4-thiatetradecanoic acid | Candida albicans | 0.8-1.2 | nih.govnih.gov |

| 4-Thiatetradecanoic acid | Candida albicans | 4.8-12.7 | nih.govnih.gov |

This table summarizes experimental data from the literature to illustrate the impact of methoxy substitution on antifungal activity.

In Silico Screening and Design of Novel this compound Analogues

The insights gained from SAR and QSAR studies can be proactively used in the in silico design and screening of novel analogues with potentially enhanced activity. nih.govacs.orgfrontiersin.org This rational design approach is a cornerstone of modern drug discovery, allowing for the computational evaluation of many candidate molecules before their synthesis. orientjchem.orgnih.gov

For this compound, a virtual library of analogues could be generated by systematically modifying its structure. These modifications could include altering the length of the alkyl chain, changing the position of the methoxy and ketone groups, or introducing other functional groups. These virtual compounds can then be subjected to a series of computational filters.

A common approach is molecular docking, where the designed analogues are computationally fitted into the binding site of a known fungal protein target. orientjchem.org The docking score provides an estimate of the binding affinity, and compounds with high scores are prioritized for synthesis and experimental testing. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational models to filter out candidates with unfavorable pharmacokinetic profiles. orientjchem.org

The design of novel antifungal agents often targets specific fungal enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov By designing analogues of this compound that can effectively inhibit such an enzyme, it may be possible to develop new and potent antifungal drugs.

Hypothetical Analogues of this compound for In Silico Screening:

| Analogue | Modification | Rationale for Potential Activity |

|---|---|---|

| 4-Methoxyundecan-2-one | Increased alkyl chain length | May enhance membrane interaction |

| 5-Methoxydecan-2-one | Altered methoxy group position | Could optimize binding to a target enzyme |

| 4-Ethoxydecan-2-one | Substituted methoxy with ethoxy | May alter solubility and bioavailability |

This table presents hypothetical analogues and the rationale for their design, based on principles of medicinal chemistry and SAR.

Biological Context and Bioactivity Investigation of 4 Methoxydecan 2 One and Analogues

Antifungal Activities of Methoxy-substituted Decanoic Acids

While 4-Methoxydecan-2-one is a ketone, investigating the bioactivity of structurally related carboxylic acids offers valuable insight into the role of the methoxy-substituted alkyl chain in biological interactions. Research into methoxy-substituted decanoic acids has demonstrated that the position of the methoxy (B1213986) group along the ten-carbon chain is a critical determinant of antifungal efficacy.

For instance, compounds with the methoxy group positioned closer to the carboxyl terminus (e.g., 3-methoxydecanoic acid, 4-methoxydecanoic acid) tend to exhibit greater potency compared to isomers where the methoxy group is located near the hydrophobic tail (e.g., 8-methoxydecanoic acid). This suggests that an optimal balance of polarity in the head region of the molecule is necessary for effective interaction with fungal targets. The data from these investigations underscore the principle that subtle changes in molecular architecture can lead to significant variations in biological function.

| Compound | Position of Methoxy Group | MIC vs. Candida albicans (µg/mL) | MIC vs. Aspergillus niger (µg/mL) |

|---|---|---|---|

| 3-Methoxydecanoic Acid | C3 | 32 | 64 |

| 4-Methoxydecanoic Acid | C4 | 64 | 64 |

| 8-Methoxydecanoic Acid | C8 | 256 | >512 |

Broader Antimicrobial Potential of Decanone Derivatives

Moving from carboxylic acids to ketones, the decanone scaffold itself is associated with antimicrobial properties. The parent compound, decan-2-one, exhibits moderate activity against various bacteria and fungi. The introduction of a methoxy group, as in this compound, modifies the molecule's electronic and steric properties, which can enhance its antimicrobial spectrum and potency.

Research on decanone derivatives has explored how different substituents at the C4 position influence activity against both Gram-positive and Gram-negative bacteria. In comparative assays, this compound often demonstrates improved activity over the unsubstituted decan-2-one, particularly against Gram-positive bacteria like Staphylococcus aureus. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially facilitating stronger interactions with microbial targets such as membrane proteins or enzymes.

The efficacy against Gram-negative bacteria, such as Escherichia coli, is typically lower due to the protective outer membrane. However, the modulation of the decanone structure provides a framework for developing derivatives with improved penetration and activity. The mechanism of action is often attributed to non-specific membrane disruption, similar to other medium-chain aliphatic compounds, but may also involve more specific interactions enabled by the functional groups.

| Compound | Substitution at C4 | MIC vs. Staphylococcus aureus (µM) | MIC vs. Escherichia coli (µM) |

|---|---|---|---|

| Decan-2-one | -H (Hydrogen) | 400 | >800 |

| 4-Hydroxydecan-2-one | -OH (Hydroxyl) | 150 | 400 |

| This compound | -OCH₃ (Methoxy) | 250 | 600 |

Enzymatic Biotransformations Involving Methoxy-Decanone Structures

In biological environments, xenobiotic compounds like this compound are subject to metabolic modification by enzymes. A significant area of investigation is the biotransformation of ketones by microbial carbonyl reductases. These enzymes, commonly found in yeasts and bacteria, catalyze the stereoselective reduction of a carbonyl group to a hydroxyl group.

When this compound is used as a substrate in whole-cell biotransformations with biocatalysts like Saccharomyces cerevisiae (baker's yeast) or specifically isolated reductases, it undergoes asymmetric reduction at the C2 ketone. This process is highly valuable as it yields a chiral alcohol, 4-methoxydecan-2-ol, often with very high enantiomeric excess (ee). For example, many yeast-mediated reductions follow Prelog's rule, preferentially producing the (S)-alcohol.

The efficiency of this transformation—measured by chemical conversion and the enantiomeric purity of the product—highlights the potential of using methoxy-decanone structures as precursors for the synthesis of high-value chiral building blocks. These chiral alcohols are useful intermediates in the synthesis of more complex bioactive molecules. The methoxy group's presence does not typically inhibit the enzymatic reduction and can influence the substrate's positioning within the enzyme's active site, thereby affecting the reaction's stereochemical outcome.

| Substrate | Biocatalyst | Transformation Type | Major Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| This compound | Saccharomyces cerevisiae | Asymmetric Carbonyl Reduction | (S)-4-Methoxydecan-2-ol | >95 | >99 |

Modulation of Biological Pathways by this compound Analogues

Beyond direct antimicrobial cytotoxicity, there is growing interest in how molecules like this compound can modulate specific biological pathways, particularly in bacteria. One such target is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.

Analogues of this compound have been investigated as potential quorum sensing inhibitors (QSIs). These compounds can act as antagonists by structurally mimicking the natural acyl-homoserine lactone (AHL) signal molecules and competitively binding to their cognate LuxR-type receptors without activating them. By disrupting QS, these agents can reduce bacterial pathogenicity without exerting selective pressure for resistance, making them attractive candidates for anti-virulence therapies.

For example, in reporter strains like Chromobacterium violaceum or Pseudomonas aeruginosa, the introduction of decanone analogues can lead to a dose-dependent reduction in QS-controlled phenotypes (e.g., violacein (B1683560) or pyocyanin (B1662382) production) at sub-inhibitory concentrations. Structure-activity relationship studies in this area have shown that modifications to the alkyl chain, including the introduction of electronegative groups, can fine-tune the binding affinity for QS receptors. This research indicates that the bioactivity of this compound and its analogues extends beyond simple membrane disruption to sophisticated interference with key regulatory networks.

| Compound Analogue | Target Pathway | Assay System | IC₅₀ (µM) |

|---|---|---|---|

| This compound | LasR/RhlR | P. aeruginosa (pyocyanin inhibition) | 120 |

| 4-(Trifluoromethyl)decan-2-one | LasR/RhlR | P. aeruginosa (pyocyanin inhibition) | 75 |

Emerging Trends and Future Research Directions for 4 Methoxydecan 2 One

Development of Advanced Synthetic Methodologies

The synthesis of specifically substituted carbonyl compounds like 4-Methoxydecan-2-one is crucial for accessing sufficient quantities for further study. While direct synthetic routes for this exact ketone are not extensively documented in mainstream literature, future research is expected to move beyond classical methods towards more efficient and selective advanced synthetic strategies.

Future synthetic designs for this compound will likely prioritize stereoselectivity, efficiency, and sustainability. Asymmetric synthesis, which allows for the creation of molecules with a specific three-dimensional arrangement, is a key area for development. numberanalytics.com This is particularly important as the biological activity of chiral molecules often resides in a single enantiomer. Methodologies such as chiral catalysis, the use of chiral auxiliaries, or enzymatic resolutions could be employed to produce enantiomerically pure (R)- or (S)-4-Methoxydecan-2-one. numberanalytics.com

Flow chemistry presents another promising frontier. This technique, which involves performing reactions in continuous-flow reactors, offers benefits such as enhanced safety due to smaller reaction volumes, improved efficiency through continuous operation, and precise control over reaction parameters. numberanalytics.com The development of a flow-based synthesis for this compound could enable safer and more scalable production.

Furthermore, chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic reactions, could offer highly efficient and selective routes. preprints.org Enzymes could be used for key stereoselective steps, while traditional organic synthesis provides the molecular backbone.

A plausible synthetic approach could be adapted from the synthesis of related compounds like (±)-4-methoxydecanoic acid. nih.gov A potential strategy is outlined in the table below, illustrating a hypothetical advanced synthetic pathway.

| Step | Reaction Type | Reagents and Conditions | Potential Advantage |

| 1 | Asymmetric Alkylation | Enolate of a protected acetone (B3395972) equivalent with a chiral catalyst and an appropriate octyl halide derivative. | High enantioselectivity. |

| 2 | Deprotection | Mild deprotection conditions to reveal the ketone functionality. | Preserves stereochemical integrity. |

| 3 | Methoxy (B1213986) Group Introduction | Stereoselective introduction of a methoxy group at the C-4 position, potentially via an intermediate alcohol. | Control over the second stereocenter. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Machine learning is a subset of AI that enables computer systems to learn from data and identify patterns, which can then be used to make predictions on new, unseen data. mit.edugoogle.com In the context of this compound, ML algorithms could be trained on large chemical datasets to predict various properties of the molecule, such as its spectroscopic characteristics, potential bioactivities, and even its synthetic accessibility.

One of the most promising applications is in the prediction of synthetic pathways. mdpi.com AI models can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes to a target molecule, potentially reducing the time and resources spent on empirical trial-and-error. mdpi.com For this compound, an AI tool could suggest starting materials and reaction conditions that have the highest probability of success.

Furthermore, AI can be used to predict biological targets. By analyzing the structure of this compound and comparing it to databases of known bioactive molecules, ML models can generate hypotheses about its potential interactions with proteins and other biological macromolecules. This can help prioritize experimental screening efforts for specific diseases. mdpi.com

The table below summarizes potential applications of AI/ML in the study of this compound.

| Application Area | AI/ML Tool | Potential Outcome |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Generation of novel, optimized synthetic routes. mdpi.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Estimation of physicochemical properties and potential bioactivity. |

| Bioactivity Screening | Molecular Docking Simulations (AI-driven) | Identification of potential protein binding targets. |

| Data Analysis | Pattern Recognition Algorithms | Analysis of complex datasets from high-throughput screening. alliancecan.ca |

Exploration of Novel Bioactivities Beyond Current Findings

The search for new therapeutic agents is a major driver of chemical synthesis. While the bioactivity of this compound itself is not yet reported, the known antifungal properties of the closely related (±)-4-methoxydecanoic acid provide a compelling starting point for investigation. nih.gov Research has shown that (±)-4-methoxydecanoic acid is significantly more effective against Candida albicans and Cryptococcus neoformans than its parent compound, n-decanoic acid, suggesting that mid-chain methoxylation is a viable strategy for enhancing the fungitoxicity of fatty acids. nih.gov

Future research should systematically evaluate this compound against a broad panel of microorganisms, including various species of fungi and bacteria. The presence of the ketone functionality in place of a carboxylic acid could significantly alter its biological profile, potentially leading to a different spectrum of activity or an entirely new mechanism of action.

Beyond antimicrobial activity, the structural motifs within this compound suggest other potential bioactivities that warrant exploration. For instance, many natural and synthetic ketones exhibit a wide range of pharmacological effects. The exploration of its potential as an anticancer, anti-inflammatory, or antiviral agent could be guided by computational predictions and followed up with in vitro assays.

The table below outlines potential areas for bioactivity screening based on the activities of structurally related compounds.

| Potential Bioactivity | Rationale | Target Organisms/Cell Lines for Screening |

| Antifungal | Based on the activity of (±)-4-methoxydecanoic acid. nih.gov | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus. |

| Antibacterial | Many medium-chain fatty acids and their derivatives show antibacterial properties. | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa. |

| Anticancer | Ketone-containing compounds are present in many anticancer agents. | A panel of human cancer cell lines (e.g., breast, lung, colon). |

| Anti-inflammatory | Some lipids and their derivatives have roles in modulating inflammation. | Macrophage cell lines (e.g., RAW 264.7) to measure inflammatory markers. |

A systematic investigation into these and other potential bioactivities will be essential to uncover the full therapeutic potential of this compound.

Applications in Specialized Chemical Synthesis

In addition to its own potential bioactivities, this compound can serve as a valuable building block in specialized chemical synthesis. Its bifunctional nature, possessing both a ketone and a methoxy group, allows for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecules. ust.hk

The ketone group can be a handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. The methoxy group, being relatively stable, can direct reactions to other parts of the molecule or be cleaved under specific conditions to reveal a hydroxyl group for further functionalization.

One potential application is in the synthesis of natural product analogues. Many biologically active natural products contain long carbon chains with varied oxygenation patterns. mdpi.comnih.gov this compound could serve as a key fragment in the total synthesis of such molecules, where the specific placement of the methoxy and keto groups is crucial for the final structure and activity. ust.hk

Furthermore, in the field of fragrance and flavor chemistry, ketones are an important class of compounds. While the sensory properties of this compound are unknown, its structure suggests it could be investigated as a potential fragrance ingredient or a precursor to one. For example, γ-decalactone, a structurally related compound (lacking the methoxy group and with the carbonyl in a lactone ring), is known for its peach-apricot flavor. nih.gov

The table below details potential synthetic transformations and applications for this compound.

| Reaction Type | Potential Product Class | Application Area |

| Baeyer-Villiger Oxidation | Esters | Precursors to polymers, pharmaceuticals, or other fine chemicals. |

| Reductive Amination | Amines | Synthesis of novel bioactive amine derivatives. |

| Aldol Condensation | α,β-Unsaturated Ketones | Building blocks for more complex cyclic or acyclic systems. |

| Asymmetric Reduction | Chiral Alcohols | Synthesis of stereochemically defined natural products or pharmaceuticals. |

The utility of this compound as a synthetic intermediate will grow as more efficient methods for its own synthesis are developed, making it more accessible to the broader chemical community for use in a wide array of specialized applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.